6-Azabicyclo[3.2.1]oct-3-EN-7-one
Description
Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Organic Synthesis
Bridged bicyclic nitrogen heterocycles are a class of organic compounds that hold immense potential in drug discovery and are recognized as significant structural components in a large percentage of pharmaceuticals approved by the U.S. FDA. researchgate.netresearchgate.net Their rigid, three-dimensional frameworks offer a distinct advantage in the design of therapeutic agents by allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The increased saturation (a higher fraction of sp3-hybridized carbons) in these bridged systems is often associated with a greater likelihood of success as compounds advance through the drug development pipeline. researchgate.net
The development of efficient and selective synthetic methods to construct these complex scaffolds remains a significant challenge and a highly sought-after goal in modern organic chemistry. researchgate.net Consequently, a great deal of research is focused on creating new, step-economic synthetic routes. researchgate.net Strategies such as tandem catalysis, cycloaddition reactions, and intramolecular C-H functionalization are being explored to build these intricate molecular architectures. researchgate.netresearchgate.netresearchgate.net The ability to synthesize a wide variety of nitrogen-bridged bicyclic compounds through catalytic processes is a testament to the advancements in synthetic organic chemistry. acs.org
Structural Context and Academic Relevance of the 6-Azabicyclo[3.2.1]octan-7-one Framework
The 6-azabicyclo[3.2.1]octan-7-one framework is a specific type of bridged lactam (a cyclic amide). The defining feature of this and other bridged lactams is the incorporation of the amide nitrogen atom into a bridgehead position of the bicyclic system. nih.gov This geometric constraint forces the amide bond into a non-planar conformation, which is a significant deviation from the typically planar arrangement found in most amides. nih.gov
This distortion has profound effects on the chemical and physical properties of the molecule. The resonance between the nitrogen lone pair and the carbonyl group's pi-system is diminished, leading to enhanced reactivity at the carbonyl carbon towards nucleophiles and increased susceptibility to hydrolysis compared to planar amides. nih.gov These unique properties make bridged lactams like 6-azabicyclo[3.2.1]octan-7-one valuable as reactive intermediates in the synthesis of bioactive natural products and other complex molecules. nih.gov Furthermore, the study of these distorted amides provides fundamental insights into the nature of the amide bond itself, which is a critical functional group in chemistry and biology. nih.gov The 6-azabicyclo[3.2.1]octane skeleton is a key structural unit found in a diverse array of biologically interesting and medicinally important natural and synthetic products, including the tropane (B1204802) class of alkaloids. researchgate.netnih.gov
Historical Trajectories and Current Research Directions for 6-Azabicyclo[3.2.1]oct-3-EN-7-one Chemistry
Historically, the synthesis of the 6-azabicyclo[3.2.1]octane core has been a focus of synthetic chemists due to its presence in numerous natural products with significant biological activity. For instance, the unique 6-azabicyclo[3.2.1]oct-3-ene core is a key feature of the alkaloid peduncularine, and various synthetic strategies have been developed to construct this framework. acs.org These have included N-acyliminium ion cyclizations and rearrangement cascades. acs.org
Early synthetic work often involved multi-step sequences. For example, (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This ketone serves as a precursor to 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, a key intermediate for the synthesis of the potent antimuscarinic agent azaprophen (B9026). researchgate.netrsc.org
Current research continues to seek more efficient and versatile methods for the synthesis of this compound and its derivatives. Modern approaches include:
Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloadditions have been employed for the chiral synthesis of tropane derivatives, which share a related bicyclic core. oup.com Brønsted acid-catalyzed [5+2] cycloaddition reactions provide a regio- and stereocontrolled route to functionalized azabicyclo[3.2.1]octenes. nih.govacs.org
Intramolecular Cyclizations: The intramolecular cyclization of aziridines with π-nucleophiles is another strategy for synthesizing 6-azabicyclo[3.2.1]octanes. nih.gov
Chemoenzymatic Methods: Recent advancements include the development of one-pot chemoenzymatic cascades that combine photocatalysis with ene reductases (EREDs) to produce the 6-azabicyclo[3.2.1]octane scaffold from simple starting materials. researchgate.net This approach represents a streamlined and sustainable method for accessing these valuable motifs. researchgate.net Further enzymatic or chemical derivatization of the resulting 6-azabicyclo[3.2.1]octan-3-one can yield compounds like azaprophen for potential drug discovery applications. researchgate.net
These ongoing efforts highlight the continued importance of the this compound scaffold and the drive to develop innovative synthetic methodologies to access it and its derivatives for various applications in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHEEYKLRFBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666965 | |
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108659-37-6 | |
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Chiral Synthesis in 6 Azabicyclo 3.2.1 Oct 3 En 7 One Chemistry
Diastereoselective and Enantioselective Approaches to 6-Azabicyclo[3.2.1]oct-3-EN-7-one Derivatives
The synthesis of specific stereoisomers of 6-azabicyclo[3.2.1]octane derivatives has been achieved through various advanced synthetic methodologies. These approaches are designed to control the formation of multiple stereocenters in a predictable manner.
One powerful method is the copper-catalyzed enantioselective alkene carboamination. nih.govscispace.com This reaction constructs the bridged bicyclic system in a single step from N-sulfonyl-2-aryl-4-pentenamines, forming two new rings and two new stereocenters. nih.gov Using a chiral bisoxazoline (Box) ligand complexed with a copper salt, this method can achieve moderate to good yields and excellent enantioselectivities. nih.govscispace.com The reaction is believed to proceed through an enantioselective aminocupration step, which sets the stereochemistry. nih.gov This is followed by the formation of a carbon radical that adds intramolecularly to the aryl group to complete the cyclization. nih.gov
Table 1: Enantioselective Copper-Catalyzed Alkene Carboamination to Yield 6-Azabicyclo[3.2.1]octanes
| Substrate (N-sulfonyl-2-aryl-4-pentenamine) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| N-mesyl-2,2-diphenylpenteneamine | Ph-Box-Cu₂ | 67 | 67 |
| N-tosyl-2,2-diphenyl-4-pentenamine | Ph-Box-Cu₂ | Not Observed | - |
| N-mesyl-2-phenyl-2-(p-tolyl)-4-pentenamine | Ph-Box-Cu₂ | 75 | 95 |
| N-mesyl-2-(m-anisyl)-2-phenyl-4-pentenamine | Ph-Box-Cu₂ | 71 | 96 |
Another significant strategy is the Brønsted acid-catalyzed [5+2] cycloaddition. nih.gov This reaction utilizes chiral, non-racemic organometallic scaffolds, such as η³-pyridinylmolybdenum complexes, which react with electron-deficient alkenes. nih.gov This method allows for the creation of four stereocenters, including a quaternary carbon, in a single step with complete control over the regio- and stereochemistry, yielding products with high enantiopurity. nih.gov
Further approaches include:
Aza-Wacker Cyclization : This palladium-catalyzed intramolecular cyclization can construct the 6-azabicyclo[3.2.1]octane core, among other bridged systems, by forming a key α-tertiary amine. thieme-connect.com
N-Acyliminium Ion Cyclization : An enantioselective total synthesis of the alkaloid peduncularine, which features the 6-azabicyclo[3.2.1]oct-3-ene core, employed a silicon-assisted N-acyliminium ion cyclization strategy. acs.org
Stereoselective Reduction : Racemic 6-methyl-6-azabicyclo[3.2.1]octan-3-one can be prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and its subsequent stereoselective reduction provides 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. rsc.org
Establishment of Absolute Stereochemistry in Optically Active Azabicyclic Compounds
Determining the absolute configuration of newly synthesized chiral azabicyclic compounds is a critical step. A common chemical correlation method involves synthesizing diastereomers from a known chiral starting material. For instance, the absolute stereochemistry of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ols was established by comparing diastereoisomers formed using R-(+)-methylbenzylamine as a chiral amine source. rsc.org The starting lactone, 6-oxabicyclo[3.2.1]oct-3-en-7-one, was reacted with the chiral amine, and the resulting diastereomeric products were compared to establish the configuration of all subsequent optically active compounds in the synthetic sequence. rsc.org
In addition to chemical methods, chiroptical spectroscopy techniques are powerful tools for stereochemical assignment. mdpi.com Methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectra to spectra predicted by quantum chemical calculations (such as Density Functional Theory, DFT), the absolute configuration can be determined with a high degree of confidence. mdpi.com The regiochemistry and relative stereochemistry can often be determined unequivocally by NMR experiments, such as COSY, which can establish the spatial relationships between protons in the bicyclic system. dntb.gov.ua
Application and Displacement of Chiral Auxiliaries in Azabicyclic Synthesis
Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of azabicyclic frameworks. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the stereochemical course of a reaction to favor the formation of one diastereomer over others. After the desired stereocenter(s) have been set, the auxiliary is removed.
A clear example of this strategy is the synthesis of optically active 6-azabicyclo[3.2.1]octan-3-ols. rsc.org In this process, a racemic or optically enriched lactone (6-oxabicyclo[3.2.1]oct-3-en-7-one) is opened with a chiral amine, R-α-methylbenzylamine, which acts as the chiral auxiliary. rsc.org This creates a mixture of diastereomeric amides that can be separated. Following subsequent reduction and cyclization steps, the R-α-methylbenzyl chiral auxiliary is displaced from the resulting diastereomeric alcohols. rsc.org This removal is typically achieved through catalytic debenzylation, followed by reductive amination to install a different group (such as a methyl group) on the nitrogen atom, yielding the final optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org
Conformational Studies of Azabicyclo[3.2.1]octane Epimers
The biological activity of 6-azabicyclo[3.2.1]octane derivatives is intrinsically linked to their three-dimensional shape or conformation. The bicyclo[3.2.1]octane system is a bridged structure consisting of a six-membered ring and a five-membered ring, which can adopt several conformations. The six-membered ring typically exists in a chair or a boat conformation, while the five-membered ring adopts an envelope or twist conformation.
Derivatization and Functionalization Strategies of 6 Azabicyclo 3.2.1 Oct 3 En 7 One Skeletons
Synthesis of Substituted 6-Azabicyclo[3.2.1]octan-3-one Analogues
The synthesis of analogues of 6-azabicyclo[3.2.1]octan-3-one has been achieved through various chemical and chemoenzymatic strategies, enabling the introduction of a wide range of substituents.
One established chemical route commences with 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This three-step process involves the ring-opening of the lactone with various amines to form amides. These amides are subsequently reduced, typically with lithium aluminium hydride, to yield the corresponding amino alcohols. rsc.orgrsc.org The final step is an allylic oxidation using manganese dioxide, which provides the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.orgrsc.org
A more recent and efficient approach combines photocatalysis with enzymatic catalysis. osti.govosti.govnih.gov This one-pot, two-step chemoenzymatic cascade utilizes readily available N-phenylglycines and cyclohexenones. osti.govosti.govnih.gov An iridium photocatalyst initiates the reaction, which is followed by an unprecedented intramolecular β-C-H functionalization facilitated by ene reductases (EREDs), leading to the formation of the 6-azabicyclo[3.2.1]octan-3-one skeleton. osti.govillinois.edu This method has been successfully applied on a gram scale. osti.govillinois.edu
Other synthetic methodologies include the use of vinylogous imide photochemistry and Lewis acid-induced tandem rearrangements of epoxytropinones to access specifically functionalized analogues, such as 7-allylated derivatives. nih.govnih.gov
Table 1: Synthetic Methods for 6-Azabicyclo[3.2.1]octan-3-one Analogues
| Starting Material(s) | Key Reagents/Catalysts | Method | Resulting Analogue | Citations |
|---|
Introduction of Diverse Functional Groups via Targeted Chemical and Enzymatic Transformations
Once the core 6-azabicyclo[3.2.1]octan-3-one skeleton is formed, it can be further functionalized using a variety of targeted chemical and enzymatic reactions. These transformations allow for the introduction of diverse functional groups, which is essential for developing structure-activity relationships in drug discovery programs.
A key chemical transformation is the reduction of the ketone at the C-3 position. For instance, the ketone can be stereoselectively reduced to the corresponding 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol using L-selectride. osti.govillinois.edu This introduces a hydroxyl group with a specific stereochemistry, a common feature in bioactive molecules. osti.gov
Enzymatic transformations offer a green and highly selective alternative for functionalization. Engineered ketoreductases (KREDs) have been employed for the stereospecific reduction of the C-3 ketone, yielding the 3α-ol with high conversion rates under mild conditions. illinois.edu This enzymatic approach avoids the harsh conditions and hazardous waste associated with some chemical reductants. illinois.edu
Further functionalization can be achieved through cross-coupling reactions. For example, a bifunctional normorphan building block featuring a vinyl MIDA boronate can undergo Suzuki-Miyaura cross-coupling to introduce various aryl and heteroaryl groups at the C-2 position. researchgate.netwhiterose.ac.uk Additionally, the nitrogen atom of the bicyclic system can be functionalized after the removal of a protecting group, such as a 2,4-dimethoxybenzyl (DMB) group, allowing for the introduction of different substituents via N-alkylation or N-acylation. whiterose.ac.uk
Table 2: Examples of Functionalization Reactions on the 6-Azabicyclo[3.2.1]octane Skeleton
| Reaction Type | Functional Group Introduced | Method | Reagents/Enzymes | Citations |
|---|---|---|---|---|
| Ketone Reduction | 3α-Hydroxyl | Chemical | L-Selectride | osti.gov, illinois.edu |
| Ketone Reduction | 3α-Hydroxyl | Enzymatic | Engineered Ketoreductase (KRED) | illinois.edu |
| Cross-Coupling | Aryl/Heteroaryl at C-2 | Chemical | PdCl₂(PPh₃)₂, Aryl Boronic Acid (Suzuki-Miyaura) | whiterose.ac.uk |
Preparation of Specific Stereoisomers for Research Applications
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the preparation of specific stereoisomers of 6-azabicyclo[3.2.1]octane derivatives is critical for pharmacological research.
A general route to optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been developed using a chiral auxiliary. rsc.orgrsc.org In this method, the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened with an optically pure amine, such as (R)-α-methylbenzylamine. rsc.org This creates a pair of diastereomers that can be separated. Subsequent reaction steps, including reduction and oxidation, followed by the removal of the chiral auxiliary via catalytic debenzylation, yield the enantiomerically pure bicyclic ketones. rsc.orgrsc.org
Furthermore, the stereoselective reduction of the C-3 ketone in these bicyclic systems allows for the preparation of specific diastereomeric alcohols (3α-ols and 3β-ols). rsc.org The choice of reducing agent determines the stereochemical outcome. For example, reduction with L-selectride has been shown to selectively produce the 3α-ol isomer. osti.govillinois.edu Similarly, engineered ketoreductases can provide high stereoselectivity for the 3α-alcohol. illinois.edu The ability to access both 3α- and 3β-ols is important, as their biological activities can differ significantly. rsc.org
Table 3: Methods for Stereoselective Synthesis
| Target | Method | Key Reagent/Auxiliary | Stereochemical Outcome | Citations |
|---|---|---|---|---|
| Enantiopure Ketones | Chiral Auxiliary | (R)-α-Methylbenzylamine | Separation of diastereomers, then auxiliary removal | rsc.org, rsc.org, |
| 3α-Alcohol | Stereoselective Reduction | L-Selectride | Selective formation of the 3α-epimer | osti.gov, illinois.edu |
| 3α-Alcohol | Stereoselective Reduction | Engineered Ketoreductase | Selective formation of the 3α-epimer | illinois.edu |
| 3α- and 3β-Alcohols | Stereoselective Reduction | Various reducing agents | Controlled synthesis of either 3α- or 3β-ols | rsc.org |
Development of Bifunctional Normorphan 3D Building Blocks
To facilitate the rapid synthesis of diverse compound libraries for medicinal chemistry, bifunctional 3D building blocks based on the normorphan skeleton have been developed. researchgate.netwhiterose.ac.ukwhiterose.ac.uk These building blocks are designed to have orthogonally reactive functional groups, allowing for selective and sequential modification. whiterose.ac.uk
A notable example is a bifunctional normorphan building block that features a vinyl MIDA (N-methyliminodiacetic acid) boronate at the C-2 position and a 2,4-dimethoxybenzyl (DMB) group on the nitrogen atom. researchgate.netwhiterose.ac.uk The vinyl MIDA boronate serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of substituents. whiterose.ac.uk The DMB group, on the other hand, is a protecting group for the nitrogen that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent N-functionalization. whiterose.ac.uk
The development of such building blocks is significant as it provides a platform for creating libraries of complex, 3D-shaped molecules from a common intermediate. researchgate.netwhiterose.ac.uk The resulting normorphan cores have been shown to possess desirable lead-like properties, such as a high fraction of sp³ hybridized carbon atoms (Fsp³), which is often associated with improved clinical success rates for drug candidates. researchgate.netwhiterose.ac.uk This building block has been successfully synthesized on a multi-gram scale and commercialized, highlighting its utility in drug discovery. whiterose.ac.ukwhiterose.ac.uk
Table 4: Functionalization of a Bifunctional Normorphan Building Block
| Functional Handle | Position | Reaction Type | Purpose | Citations |
|---|---|---|---|---|
| Vinyl MIDA Boronate | C-2 | Suzuki-Miyaura Cross-Coupling | Introduction of diverse aryl/heteroaryl groups | whiterose.ac.uk, researchgate.net |
| N-2,4-Dimethoxybenzyl (DMB) | N-6 | Deprotection / N-Functionalization | Introduction of diverse N-substituents | whiterose.ac.uk, researchgate.net |
| Alkene | C-2/C-3 | Hydrogenation | Saturation of the double bond (exo-diastereoselective) | whiterose.ac.uk |
| Lactam | C-7 | Reduction | Formation of cyclic amine | whiterose.ac.uk |
Research Applications of 6 Azabicyclo 3.2.1 Oct 3 En 7 One and Its Derivatives
Role as Versatile Intermediates in Complex Organic Synthesis
The 6-azabicyclo[3.2.1]octane framework is a cornerstone in the synthesis of more elaborate molecular architectures. Its utility as a versatile intermediate stems from its inherent reactivity and the ability to undergo a wide range of chemical transformations. A common synthetic entry point to this class of compounds involves the use of the corresponding oxa-analog, 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthesis of (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one, for example, can be achieved in three steps starting from this oxa-lactone. rsc.org
The versatility of this scaffold is highlighted by its participation in various reactions:
Ring-Opening and Cyclization: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one can be opened by amines, such as methylamine, to form an amide, which then undergoes cyclization to yield the desired 6-azabicyclo[3.2.1]octane skeleton. rsc.org
Reductive Amination: The bicyclic lactam can be obtained through the reductive amination of precursor ketones with an appropriate amine. researchgate.net
Intramolecular Reactions: Modern synthetic methods include ene reductase (ERED)-facilitated intramolecular β-C-H functionalization of substituted cyclohexanones to efficiently construct the bridged bicyclic nitrogen scaffold. researchgate.netresearchgate.net Another approach involves an intramolecular haloform-type reaction of trichloroacetamide-tethered ketones. researchgate.net
These synthetic strategies underscore the compound's role as a flexible intermediate, allowing for the introduction of various substituents and functional groups, thereby enabling the creation of a diverse library of derivatives.
Utility as Chiral Building Blocks in Asymmetric Synthesis
The defined stereochemical features of the bicyclic [3.2.1]octane system make it an exceptionally useful chiral building block in asymmetric synthesis. nih.gov The ability to control the stereochemistry during synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Key strategies for achieving stereocontrol include:
Asymmetric Cycloaddition: Enantioselective [5+2] cycloaddition reactions, catalyzed by Brønsted acids, provide a powerful method for constructing functionalized oxa- and azabicyclo[3.2.1]octenes with high regio- and stereocontrol. acs.orgnih.gov These reactions can install up to four stereocenters in a single step with excellent exo-selectivity. nih.gov
Desymmetrization Protocols: The desymmetrization of meso-bicyclo[3.n.1]-3-one derivatives via palladium-catalyzed asymmetric allylic alkylation is another effective technique. acs.org
Use of Chiral Auxiliaries: Employing enantiopure amines during the ring-opening of the corresponding lactone can induce the formation of diastereomeric intermediates, guiding the stereochemical outcome of the final product.
Through these methods, both enantiomers of target molecules, such as (+)- and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, have been successfully synthesized for the first time. rsc.org The resulting chiral polyoxygenated building blocks are valuable precursors for the synthesis of complex natural products. nih.gov
Application in the Synthesis of Complex Natural Product Scaffolds
The 6-azabicyclo[3.2.1]octane (normorphan) skeleton is not just a synthetic curiosity; it forms the central core of numerous natural products, particularly alkaloids. researchgate.net Its presence in these biologically active compounds has made it a frequent target for total synthesis efforts.
The normorphan framework is a key structural subunit in several classes of alkaloids, including:
D-Normorphinans researchgate.net
C-Norbenzomorphans researchgate.net
Sarain A researchgate.net
Hetisine researchgate.netresearchgate.net
Synthetic strategies, such as [5+2] cycloaddition reactions, have been instrumental in accessing these complex molecular architectures. acs.org The ability to construct the core azabicyclic ring system efficiently and with stereocontrol is a critical step in the total synthesis of these and other related natural products. For instance, a sequence involving an imino ester heterocycloaddition and subsequent rearrangement was used to produce the 6-azabicyclo[3.2.1]octane skeleton en route to (±)-actinobolamine. researchgate.net
Development of Privileged Motifs for Medicinal Chemistry Research
In medicinal chemistry, a "privileged motif" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The normorphan (6-azabicyclo[3.2.1]octane) skeleton is considered one such privileged motif. researchgate.netresearchgate.net Its attractiveness stems from several key properties: a rigid and three-dimensional structure, a high fraction of sp³-hybridized carbon atoms, and a low molecular weight. researchgate.net
These characteristics are desirable for developing lead-like compounds. whiterose.ac.uk The rigid conformation of the bicyclic system reduces the entropic penalty upon binding to a target protein, while its 3D shape allows for better exploration of chemical space compared to flat, aromatic structures. researchgate.netwhiterose.ac.uk Researchers have developed synthetic routes to novel, bifunctional normorphan 3D building blocks that can be readily diversified to create libraries of potential drug candidates. researchgate.netwhiterose.ac.uk
One of the significant applications of the 6-azabicyclo[3.2.1]octane scaffold is in the synthesis of Azaprophen (B9026) and its analogues. researchgate.net Azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) is a potent antimuscarinic agent, reported to be significantly more powerful than atropine (B194438) in certain assays. nih.gov
The key synthetic precursor for Azaprophen is 6-azabicyclo[3.2.1]octan-3-one. The synthesis involves the following key transformations:
Preparation of the Ketone: (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one is prepared from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org
Stereoselective Reduction: The ketone is then stereoselectively reduced to the corresponding alcohol, 6-azabicyclo[3.2.1]octan-3α-ol. rsc.orgresearchgate.net This reduction can be accomplished using either chemical or enzymatic methods. researchgate.net
Esterification: The final step is the esterification of the alcohol to yield Azaprophen. nih.gov
This synthetic pathway allows for the creation of various analogues by modifying the ester group or the substituents on the bicyclic core, facilitating structure-activity relationship (SAR) studies. researchgate.net
The utility of the normorphan scaffold in medicinal chemistry has been further enhanced by its development into sophisticated 3D building blocks for library synthesis. whiterose.ac.ukwhiterose.ac.uk A notable achievement in this area is the multi-gram-scale synthesis of a bifunctional normorphan building block that features two orthogonally reactive functional groups: a vinyl MIDA (N-methyliminodiacetic acid) boronate and an N-2,4-dimethoxybenzyl (DMB) amide. whiterose.ac.uk
This clever design allows for selective chemical manipulation at each site:
The vinyl MIDA boronate handle can participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and heteroaryl groups. whiterose.ac.uk
The N-DMB amide serves as a protecting group that can be removed under specific conditions. The resulting lactam can be further reduced to the corresponding amine. whiterose.ac.uk
The alkene can undergo exo-diastereoselective hydrogenation. whiterose.ac.uk
This approach provides a powerful platform for generating a diverse collection of 3D molecules with lead-like properties. researchgate.netwhiterose.ac.uk The resulting normorphan-derived cores have been shown to satisfy AstraZeneca's "rule of 2" for building blocks, possessing a desirable high fraction of sp³ hybridized carbon atoms (Fsp³). whiterose.ac.uk
Compound Data
The following table lists the key chemical compounds discussed in this article.
| Compound Name | Molecular Formula | Primary Application/Significance |
| 6-Azabicyclo[3.2.1]oct-3-en-7-one | C₇H₉NO | Core unsaturated bicyclic lactam. |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C₇H₈O₂ | Common precursor for the synthesis of 6-azabicyclo[3.2.1]octane derivatives. rsc.org |
| (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one | C₈H₁₃NO | Key intermediate in the synthesis of Azaprophen. rsc.org |
| (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol | C₈H₁₅NO | Direct precursor to Azaprophen via esterification. rsc.orgresearchgate.net |
| Azaprophen | C₂₄H₂₉NO₂ | A potent antimuscarinic agent. nih.gov |
| Normorphan | C₇H₁₃N | The parent 6-azabicyclo[3.2.1]octane scaffold, a privileged motif in medicinal chemistry. researchgate.net |
| Bifunctional Normorphan Building Block | C₂₄H₃₃BN₂O₆ | A versatile building block with orthogonal reactive handles for medicinal chemistry. whiterose.ac.uk |
Summary of Research Findings
This table summarizes key research findings related to the synthesis and application of 6-azabicyclo[3.2.1]octane derivatives.
| Research Area | Synthetic Method | Key Findings & Outcomes |
| Versatile Intermediates | Ring-opening of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines followed by cyclization. | Provides a reliable route to the core 6-azabicyclo[3.2.1]octan-3-one scaffold. rsc.org |
| Asymmetric Synthesis | Brønsted acid-catalyzed [5+2] cycloaddition. | Achieves enantiocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes with high exo-selectivity. acs.orgnih.gov |
| Natural Product Synthesis | Imino ester heterocycloaddition followed by rearrangement. | Enables the construction of the 6-azabicyclo[3.2.1]octane skeleton for alkaloids like (±)-actinobolamine. researchgate.net |
| Azaprophen Synthesis | Stereoselective enzymatic or chemical reduction of 6-azabicyclo[3.2.1]octan-3-one. | Yields the crucial 3α-ol precursor required for the final esterification step to produce Azaprophen. rsc.orgresearchgate.net |
| 3D Building Blocks | Multi-step synthesis to install orthogonal vinyl MIDA boronate and N-DMB amide handles. | Creates a bifunctional building block allowing for diverse and controlled derivatization via Suzuki-Miyaura coupling and other reactions. whiterose.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
